molecular formula C18H25NO5 B1671999 Integerrimine CAS No. 480-79-5

Integerrimine

Cat. No. B1671999
CAS RN: 480-79-5
M. Wt: 335.4 g/mol
InChI Key: HKODIGSRFALUTA-JTLQZVBZSA-N
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Description

Integerrimine is a pyrrolizidine alkaloid found in several species of Senecio and Crotalaria . It has been shown to inhibit the growth of insects and exhibits genotoxic activity .


Synthesis Analysis

The total synthesis of Integerrimine has been achieved . The synthesis involves the formation of tetrahydro-2H-furo [3,2-b]pyrrole derivatives and (−)-Geissman–Waiss lactone starting from meso-cyclohexadiene epoxide .


Molecular Structure Analysis

Integerrimine has a molecular formula of C18H25NO5 . The crystal and molecular structures of Integerrimine have been determined . The pyrrolizidine nucleus exhibits exo-buckling conformation .


Chemical Reactions Analysis

Integerrimine can be detected by ultraviolet light at 254 nm and 280 nm, respectively . It has been suggested that all PAs produce a set of (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine-derived DNA adducts and similar types of gene mutations .


Physical And Chemical Properties Analysis

Integerrimine has a molecular weight of 335.39 g/mol . It is a solid substance that should be stored at 2°C - 8°C .

Scientific Research Applications

Integerrimine is a type of pyrrolizidine alkaloid . Pyrrolizidine alkaloids are toxins biosynthesised by plants, expressing both genotoxic and carcinogenic properties . They are typical plant secondary metabolites against herbivores .

  • Scientific Field : Analytical Chemistry
  • Summary of the Application : Integerrimine, along with other pyrrolizidine alkaloids, has been studied for its presence in various food commodities such as tea, herbs, spices, cumin seeds, and honey . The aim is to determine the level of these toxins in food and herbal infusions .
  • Methods of Application : The analytical method for the determination of pyrrolizidine alkaloids involves extraction with a sulfuric acid solution, cleanup using Oasis MCX SPE cartridges, concentration, and resuspension prior to LC-MS/MS analysis . The chromatographic resolution of critical pairs of isomers was addressed in this study .
  • Results or Outcomes : The method showed good recoveries and excellent repeatability, complying with the acceptance criteria in the CEN standard for single laboratory validation . The limits of quantification for individual compounds were 0.6 µg/Kg, exceeding regulatory compliance .
  • Extraction of Bioactive Compounds

    • Scientific Field : Biotechnology
    • Summary of the Application : Integerrimine, along with another pyrrolizidine alkaloid called senecionine, has been studied for its presence in the aerial part of Senecio brasiliensis . The aim was to evaluate the effectiveness of different technologies for the extraction of these chemical compounds .
    • Methods of Application : Different technologies were used for the extraction, including ultrasound-assisted extraction (UAE), pressurized liquid extraction (PLE), and microwave hydrodiffusion and gravity (MHG) . Parameters like temperature, pressure, and percentage of ethanol were evaluated for their influence on yield and chemical composition .
    • Results or Outcomes : All the extraction techniques were efficient for the extraction of integerrimine and senecionine. The UAE and PLE stood out for the higher yields and number of compounds .
  • Prenatal Exposure Studies

    • Scientific Field : Toxicology
    • Summary of the Application : Studies have been conducted on the effects of prenatal exposure to Integerrimine N-oxide, a variant of Integerrimine .
    • Methods of Application : The specific methods of application are not mentioned in the source .
    • Results or Outcomes : Prenatal exposure to Integerrimine N-oxide has been found to induce maternal toxicity, impairment of maternal care, and delays in physical and behavioral development of the offspring .
  • Geometric Applications

    • Scientific Field : Mathematics
    • Summary of the Application : Integration is used in mathematics to find the surface area and volume of various shapes and solids .
    • Methods of Application : Techniques of integration are applied to parametric or polar curves . The applications are developed intuitively by summing infinitely many small parts, leading to an omega sum that is rewritten as a definite integral .
    • Results or Outcomes : The geometric topics include arc length and surface area, in Cartesian coordinates as well as for parametric and/or polar curves .
  • Applications to Physics and Economics

    • Scientific Field : Physics and Economics
    • Summary of the Application : Integration has applications in physics and economics .
    • Methods of Application : The specific methods of application are not mentioned in the source .
    • Results or Outcomes : The outcomes of these applications are not specified in the source .

Safety And Hazards

Integerrimine is a hazardous substance. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

(1R,4E,6R,7R,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO5/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20/h4-5,11,14-15,22H,6-10H2,1-3H3/b12-4+/t11-,14-,15-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKODIGSRFALUTA-IKZAEVNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\C[C@H]([C@@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601016480
Record name Integerrimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Integerrimine

CAS RN

480-79-5
Record name (-)-Integerrimine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Integerrimine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Integerrimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INTEGERRIMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3179A6U4PN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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